molecular formula C12H14O4 B1310250 Methyl 2,5-dimethoxycinnamate CAS No. 28689-10-3

Methyl 2,5-dimethoxycinnamate

Cat. No.: B1310250
CAS No.: 28689-10-3
M. Wt: 222.24 g/mol
InChI Key: MUSBGYBFOQLHBB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxycinnamate is a chemical compound with the molecular formula C12H14O4. It is widely used in various research and industrial applications due to its unique chemical properties. The compound consists of a cinnamate backbone with methoxy groups at the 2 and 5 positions, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethoxycinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the cinnamate backbone can be reduced to form the corresponding saturated ester.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of methyl 2,5-dimethoxyhydrocinnamate.

    Substitution: Formation of various substituted cinnamate derivatives.

Scientific Research Applications

Methyl 2,5-dimethoxycinnamate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives through reactions such as the Heck reaction.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in cancer.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

Methyl 2,5-dimethoxycinnamate exerts its effects through various molecular targets and pathways:

    EGFR Inhibition: As an analogue of Erbstatin, it inhibits the Epidermal Growth Factor Receptor kinase by preventing the binding of its specific ligands.

    Antimicrobial Activity: It interacts with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Methyl 2,5-dimethoxycinnamate can be compared with other cinnamate derivatives:

    Methyl 4-methoxycinnamate: Similar structure but with a methoxy group at the 4 position.

    Methyl 3,4-dimethoxycinnamate: Contains methoxy groups at the 3 and 4 positions.

    Methyl 2,5-dihydroxycinnamate: Similar backbone but with hydroxy groups instead of methoxy groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR kinase and its potential antimicrobial activity make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSBGYBFOQLHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263264
Record name Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28689-10-3
Record name Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28689-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2,5-dimethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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